![molecular formula C19H29N3O3S B2930028 N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235246-40-8](/img/structure/B2930028.png)
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, also known as MEOP or Ro 64-6198, is a selective antagonist of the CB1 cannabinoid receptor. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction. Studies have shown that N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can reduce food intake and body weight in rodents, and may also have a role in the regulation of glucose metabolism.
Mécanisme D'action
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide acts as a selective antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of appetite and metabolism. By blocking the activity of this receptor, N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide may reduce food intake and promote weight loss.
Biochemical and Physiological Effects
Studies have shown that N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can reduce food intake and body weight in rodents, and may also have a role in the regulation of glucose metabolism. N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is its selectivity for the CB1 cannabinoid receptor, which reduces the potential for off-target effects. However, like many experimental compounds, N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
Orientations Futures
There are several potential future directions for research on N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. One area of interest is the development of more stable and soluble analogs of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide that may have improved efficacy and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide in humans, particularly in the treatment of obesity and addiction. Additionally, further research is needed to fully understand the mechanisms of action and biochemical effects of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide.
Méthodes De Synthèse
The synthesis of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves several steps, including the reaction of 1-(2-(methylthio)benzyl)-4-piperidone with ethyl bromoacetate, followed by hydrolysis and esterification to form the oxalic acid diethyl ester. The final step involves the reaction of the diethyl ester with 2-(2-methoxyethoxy)ethylamine to form N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N'-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-25-12-9-20-18(23)19(24)21-13-15-7-10-22(11-8-15)14-16-5-3-4-6-17(16)26-2/h3-6,15H,7-14H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUACOVQMVVYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.